![molecular formula C7H9N3S B1454628 1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile CAS No. 1340235-17-7](/img/structure/B1454628.png)
1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile
Overview
Description
1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile is a chemical compound with the CAS Number: 1340235-17-7. It has a molecular weight of 167.23 and is typically stored at room temperature. The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile is 1S/C7H9N3S/c1-5-6(4-8)7(11-3)10(2)9-5/h1-3H3. This code provides a specific description of the molecule’s structure .Physical And Chemical Properties Analysis
1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile is a liquid at room temperature. It has a molecular weight of 167.23 .Scientific Research Applications
Antibacterial Polymer Blends
1,3-Dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile: can be utilized in the development of antibacterial polymer blends. These polymers, when blended with specific ionic liquids containing the compound, exhibit enhanced thermo-mechanical properties, surface morphology, and antibacterial properties. Such blends are particularly useful in medical devices and equipment that require sterility and resistance to bacterial growth .
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of various heterocyclic compounds. Heterocycles are crucial in medicinal chemistry due to their presence in numerous pharmaceuticals. The ability to synthesize diverse heterocyclic structures allows for the exploration of new therapeutic agents with potential applications in treating diseases .
Antimicrobial Activity
The compound’s derivatives have shown promise in antimicrobial activity. By incorporating it into new thiadiazoles, thioamides, and other heterocyclic frameworks, researchers can develop novel antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens .
Advanced Material Processing
In the field of material science, 1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile can be used to modify the properties of materials. For instance, it can be involved in the processing of thin film materials, altering their mechanical properties to suit specific industrial applications .
Mechanism of Action
- In rodents and photosensitive baboons, memantine (which shares structural similarities with our compound) exhibits anticonvulsant properties . It raises the threshold for electroconvulsions and protects against certain chemically-induced seizures.
Target of Action
: Meldrum, B. S., Turski, L., Schwarz, M., Czuczwar, S. J., & Sontag, K.-H. (1986). Anticonvulsant action of 1,3-dimethyl-5-aminoadamantane. Naunyn-Schmiedeberg’s Archives of Pharmacology, 332(1), 93–97. Link
properties
IUPAC Name |
1,3-dimethyl-5-methylsulfanylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S/c1-5-6(4-8)7(11-3)10(2)9-5/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYIZAJRHGHUQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)SC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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